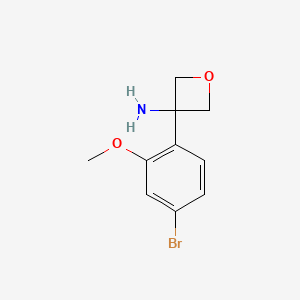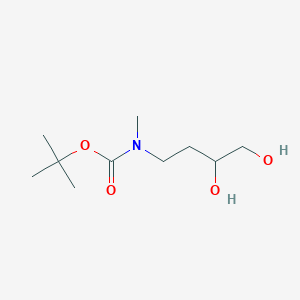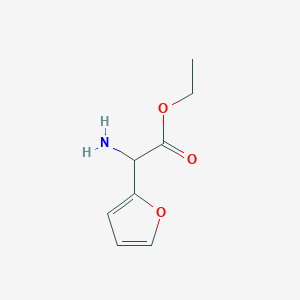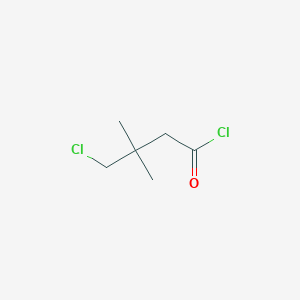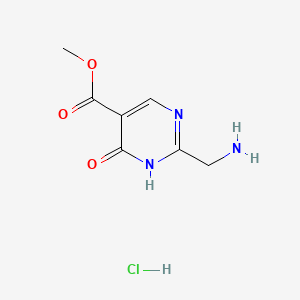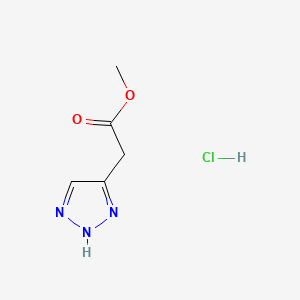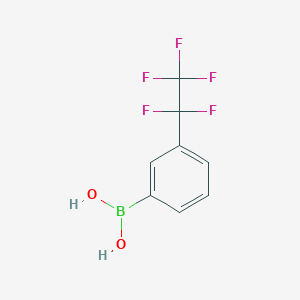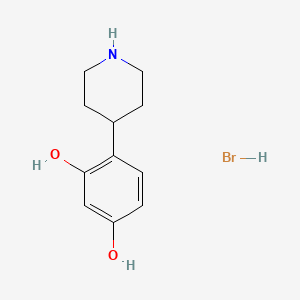![molecular formula C17H17N3OS2 B13457736 3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile CAS No. 1385430-75-0](/img/structure/B13457736.png)
3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile is a complex organic compound that features a combination of pyridine, thiazole, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopentyl sulfide, pyridine derivatives, and thiazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyridine or thiazole rings.
Scientific Research Applications
3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile shares similarities with other pyridine and thiazole derivatives, such as 2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile and 3-(cyclopentylsulfanyl)pyridine.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Pyridine derivatives: These compounds are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1385430-75-0 |
|---|---|
Molecular Formula |
C17H17N3OS2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-(2-cyclopentylsulfanylpyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H17N3OS2/c1-11-10-22-17(20-11)14(9-18)15(21)13-7-4-8-19-16(13)23-12-5-2-3-6-12/h4,7-8,10,12,14H,2-3,5-6H2,1H3 |
InChI Key |
OQBWIQUUCOFLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C#N)C(=O)C2=C(N=CC=C2)SC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


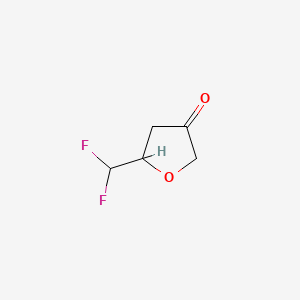
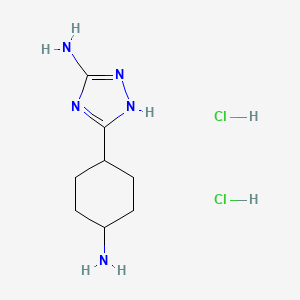
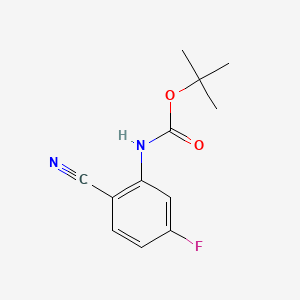
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
